Dihexyl sebacate
Description
Properties
IUPAC Name |
dihexyl decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIDSVPVVYHXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179251 | |
| Record name | Dihexyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2449-10-7 | |
| Record name | Dihexyl sebacate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2449-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexyl sebacate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihexyl sebacate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexyl sebacate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Overview of Dihexyl Sebacate Synthesis
This compound is primarily synthesized through the esterification of sebacic acid (decanedioic acid) with hexanol (hexyl alcohol). This esterification reaction typically requires:
- A suitable catalyst to accelerate the reaction,
- Controlled temperature conditions to optimize yield and purity,
- Post-reaction neutralization and purification steps to remove residual acid, catalyst, and by-products.
The general reaction is:
$$
\text{Sebacic acid} + 2 \times \text{Hexanol} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{this compound} + \text{Water}
$$
Preparation Methods Analysis
Direct Esterification with Acid Catalysts
The classical approach involves direct esterification of sebacic acid with hexanol under reflux with acid catalysts such as sulfuric acid or organic sulfonic acids. However, this method often suffers from:
- Longer reaction times,
- Difficult catalyst removal,
- Potential corrosion of equipment,
- Formation of colored by-products.
Catalytic Esterification Using Metal-Based Catalysts
More advanced methods employ metal oxide catalysts, which provide higher catalytic activity, shorter reaction times, and easier post-reaction treatment. For example, stannous oxide (SnO) has been reported as an effective non-solid acid catalyst for the esterification of sebacic acid with alcohols, including hexanol analogs (dioctyl sebacate preparation as a reference).
Typical Procedure Using Stannous Oxide:
| Step | Description |
|---|---|
| 1 | Charge sebacic acid, hexanol, and stannous oxide catalyst into a four-neck flask equipped with a thermometer, reflux condenser, and agitator. |
| 2 | Introduce nitrogen atmosphere to prevent oxidation. |
| 3 | Heat the mixture to 200–230°C and maintain reflux to promote esterification. |
| 4 | After reaction completion, cool to ~90°C and add alkaline solution (e.g., sodium hydroxide) for neutralization. |
| 5 | Wash with water to remove impurities and separate layers. |
| 6 | Perform vacuum distillation to remove excess alcohol and water. |
| 7 | Treat with activated carbon for decolorization and filter to obtain pure this compound. |
This method yields a product with light color, minimal waste, and no corrosion issues, making it environmentally friendly and industrially viable.
Use of Titanate Ester Catalysts for Cold-Resistant Plasticizers
Another sophisticated method involves the use of titanate ester catalysts such as titanium isopropylate, butyl phthalate, and metatitanic acid methyl esters. This approach is especially useful for producing cold-resistant plasticizers, which share similar preparation chemistry with this compound.
Key Reaction Conditions:
| Parameter | Value/Range |
|---|---|
| Molar ratio (Hexanol: Sebacic acid) | ~2.4–2.6 : 1 |
| Initial heating temperature | 150–165°C |
| Esterification temperature | 210–225°C |
| Reaction time | 3–4 hours |
| Catalyst type | Titanium isopropylate, butyl phthalate, metatitanic acid methyl esters |
| Catalyst loading | ~0.39–0.43% (w/w of sebacic acid) |
Process Steps:
- Charge hexanol and sebacic acid in the reactor, heat to 150–165°C.
- Add titanate ester catalyst, raise temperature to 210–225°C, and maintain for 3–4 hours until acid number ≤ 0.20 mg KOH/g.
- Conduct dealcoholysis under normal and vacuum conditions to remove excess alcohol.
- Neutralize with aqueous sodium hydroxide (~3%) at 95–105°C.
- Perform vacuum distillation to purify the ester.
- Adsorb impurities using porous sorbents and filter under pressure to yield high-purity this compound.
This method ensures high purity (~99.6%), excellent color quality, and improved low-temperature performance.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The use of non-solid acid catalysts like stannous oxide avoids corrosion and waste generation, simplifying post-reaction processing and making the process greener.
- Titanate ester catalysts provide enhanced catalytic efficiency and product quality, especially for plasticizers requiring cold resistance, which is relevant for this compound applications.
- Dealcoholysis (removal of excess alcohol) under normal and vacuum conditions is critical to achieving high purity and minimizing residual free alcohol.
- Neutralization with aqueous sodium hydroxide removes residual acid and catalyst residues, improving product stability.
- Activated carbon or porous sorbents are effective for decolorization and impurity adsorption, ensuring clear, high-quality esters.
- Reaction parameters such as molar ratios, temperature profiles, and catalyst concentrations must be optimized for each specific ester to maximize yield and quality.
Chemical Reactions Analysis
Radical-Initiated Oxidation
Dihexyl sebacate undergoes oxidation when exposed to gas-phase radicals, such as chlorine (Cl) radicals, in the presence of oxygen (O₂). This reaction is critical in atmospheric chemistry, particularly for organic aerosols.
Key Findings:
-
Uptake Coefficient : The reaction rate, quantified by an uptake coefficient (γ) of 1.7 ± 0.3 , indicates efficient radical chain propagation .
-
Primary Products :
-
Volatility : ~86% of reaction products remain in the particulate phase, suggesting minimal volatilization .
Synthetic Pathways
This compound is synthesized via esterification, with reaction kinetics influenced by temperature, catalysis, and alcohol-to-acid ratios.
Catalytic Esterification
Patented methods for analogous esters (e.g., dioctyl sebacate) highlight:
-
Catalysts : Titanate esters (e.g., titanium isopropylate) at 0.39–0.43% w/w of sebacic acid .
-
Conditions :
| Reaction Stage | Conditions | Yield/Outcome | Source |
|---|---|---|---|
| Esterification | 215°C, 3.5 hours, titanium catalyst | Acid value ≤0.20 mg KOH/g | |
| Dealcoholization | 190–215°C, vacuum (-0.09 to -0.075 MPa) | Residual alcohol removal |
Stability and Environmental Fate
-
Hydrolysis : Esters generally hydrolyze under acidic/basic conditions, though specific data for this compound is limited. Predicted hydrolysis products include sebacic acid and hexanol .
-
Biodegradation : High log Kow (~10.2) suggests low water solubility and potential bioaccumulation, though experimental evidence is sparse .
Industrial and Environmental Implications
Scientific Research Applications
Plasticizer in Polymers
Dihexyl sebacate is primarily used as a plasticizer in various polymer formulations, particularly in polyvinyl chloride (PVC) and other synthetic resins. Its low-temperature flexibility enhances the performance of materials in colder environments.
Table 1: Plasticizer Applications of this compound
| Polymer Type | Application Area | Concentration Range (%) |
|---|---|---|
| PVC | Building materials | 10 - 35 |
| Nitrocellulose | Coatings and adhesives | 5 - 20 |
| Synthetic Rubbers | Automotive components | 15 - 30 |
Biomedical Applications
Recent studies have explored this compound's potential in biomedical applications, particularly as a component in drug delivery systems and tissue engineering scaffolds. Its biocompatibility allows for its use in medical devices and implants.
Case Study: Tissue Engineering
A study demonstrated the use of this compound in developing scaffolds for cartilage tissue engineering. The scaffolds exhibited favorable mechanical properties and degradation rates suitable for supporting cell growth and tissue regeneration .
Lubricants and Greases
This compound is utilized as a lubricant due to its excellent thermal stability and low volatility. It is effective in high-performance applications, including:
- Vacuum Pumps : Enhances the efficiency of pumps by reducing friction.
- Automotive Fluids : Used in brake fluids and engine oils to improve performance under varying temperatures.
Environmental Applications
This compound has been investigated for its role in environmental applications, such as:
- Biodegradable Plastics : As a plasticizer that enhances the flexibility of biodegradable materials.
- Oil Spill Clean-up : Its properties allow it to be used as an emulsifier to aid in the dispersion of oil spills.
Personal Care Products
In the cosmetic industry, this compound is valued for its ability to provide a silky feel and enhance the spreadability of formulations. It is commonly found in:
- Deodorants
- Skin conditioners
- Sunscreens
Mechanism of Action
Dihexyl sebacate can be compared with other similar compounds such as diisononyl phthalate, di-2-propyl heptyl phthalate, and di-2-ethylhexyl sebacate . These compounds share similar plasticizing and lubricating properties but differ in their chemical structures and specific applications. This compound is unique due to its specific ester structure, which provides a balance of flexibility, thermal stability, and low volatility.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |
|---|---|---|---|---|
| Dihexyl sebacate | C₂₂H₄₂O₄ | 370.57 | C₆ (hexyl) | Long-chain ester with high lipophilicity |
| Diethyl sebacate | C₁₄H₂₆O₄ | 258.35 | C₂ (ethyl) | Shorter chains, higher water solubility |
| Dibutyl sebacate | C₁₈H₃₄O₄ | 314.46 | C₄ (butyl) | Intermediate chain length, low-temperature flexibility |
| Dioctyl sebacate | C₂₆H₅₀O₄ | 426.68 | C₈ (2-ethylhexyl) | Branched chains, enhanced thermal stability |
| Dihexyl azelate | C₂₁H₄₀O₄ | 356.54 | C₆ (hexyl) | Shorter dicarboxylic acid backbone (nonanedioic acid) |
Key Insights :
- Longer alkyl chains (e.g., dioctyl) increase molecular weight and hydrophobicity, improving compatibility with non-polar polymers .
- Branched chains (e.g., 2-ethylhexyl in dioctyl sebacate) enhance thermal stability but may reduce biodegradability .
Key Insights :
- Solid superacid catalysts (e.g., SO₄²⁻/TiO₂-ZrO₂) enable high yields and reusability, reducing environmental impact .
- Shorter-chain esters (e.g., diethyl) require milder synthesis conditions .
Physical and Functional Properties
| Property | This compound | Diethyl Sebacate | Dibutyl Sebacate | Dioctyl Sebacate |
|---|---|---|---|---|
| Solubility in Water | Insoluble | Partially soluble | Insoluble | Insoluble |
| Boiling Point (°C) | ~360 | 307–312 | 343–345 | ~380 |
| Flash Point (°C) | >113 | >100 | >150 | >160 |
| Primary Applications | Plasticizers, lubricants | Pharmaceuticals, cosmetics | Plastics, rubbers | High-temp lubricants |
Key Insights :
- Diethyl sebacate’s partial water solubility makes it suitable for pharmaceutical formulations (e.g., vitamin delivery) .
- Dioctyl sebacate’s high boiling point and flash point suit industrial lubricants .
Environmental and Toxicological Profiles
| Compound | Biodegradability | Oral LD₅₀ (rat) | Regulatory Status |
|---|---|---|---|
| This compound | Moderate | Not reported | Limited regulatory data |
| Diethyl sebacate | High | >5000 mg/kg | EPA low-priority substance |
| Dibutyl sebacate | Moderate | 14,870 mg/kg | EPA low toxicity designation |
| Dioctyl sebacate | Low | Not reported | Restricted in some regions |
Key Insights :
Biological Activity
Dihexyl sebacate (DHS) is an ester derived from sebacic acid and hexanol, commonly used as a plasticizer and solvent in various industrial applications. Its biological activity has been a subject of research, particularly concerning its toxicity, metabolic pathways, and potential health effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H26O4 |
| Molecular Weight | 258.36 g/mol |
| Boiling Point | 340 °C |
| Density | 0.87 g/cm³ |
| Solubility | Soluble in organic solvents |
These properties contribute to its application in various formulations, including cosmetics, food packaging, and pharmaceuticals.
Acute Toxicity
Research indicates that this compound exhibits low acute toxicity. A study conducted by the University of Cincinnati reported that the compound does not fit the designation of acutely toxic based on single oral exposures. The LD50 for this compound was estimated to be greater than 10,000 mg/kg in guinea pigs, suggesting a relatively safe profile for acute exposure .
Dermal and Inhalation Toxicity
Limited data are available regarding dermal and inhalation toxicity. However, it has been noted that this compound is "not readily absorbed" through the skin in guinea pigs . Further studies are required to fully understand its inhalation risks, as current data do not adequately assess this route of exposure.
Metabolism and Toxicokinetics
This compound is metabolized primarily into 2-ethylhexyl alcohol. This metabolic pathway is inferred from studies comparing its effects with those of other compounds metabolized to similar moieties . The compound's low vapor pressure contributes to its stability and low evaporative losses, which may influence its bioavailability in respiratory exposure scenarios.
Corrosion Behavior Study
A significant study investigated the effect of dioctyl sebacate (DOS), a related compound, on corrosion behavior in synthetic concrete pore solutions. While this study focused on DOS, it provides context for understanding the broader category of sebacates, including this compound .
Enzymatic Synthesis Research
Research has also explored the enzymatic synthesis of dioctyl sebacate, highlighting the potential for biotechnological applications. This synthesis method may provide insights into the environmental impact and biodegradability of both dioctyl and this compound .
Q & A
Basic Research Questions
Q. What experimental parameters are critical for the reproducible synthesis of dihexyl sebacate?
- Methodological Answer : Ensure precise control of stoichiometric ratios (e.g., hexanol-to-sebacic acid ratio), reaction temperature (typically 140–180°C), and catalyst type (e.g., sulfuric acid or lipase enzymes). Monitor reaction progress via acid value titration or FTIR spectroscopy to confirm esterification completion. Purification should involve vacuum distillation or column chromatography to remove unreacted monomers and byproducts. Detailed protocols must be documented, including solvent choice and drying steps, to ensure reproducibility .
Q. Which analytical techniques are most effective for characterizing this compound purity and structural integrity?
- Methodological Answer : Use gas chromatography (GC) with a split ratio of 3:1 and helium carrier gas (50 cm/s linear velocity) for quantifying residual reactants. Pair this with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester bond formation and branching. For thermal stability assessment, thermogravimetric analysis (TGA) at 10°C/min under nitrogen can identify decomposition thresholds. Cross-validate results with reference standards (e.g., methyl heptadecanoate for GC) to ensure accuracy .
Q. How can researchers design initial toxicity screening for this compound using in vitro assays?
- Methodological Answer : Employ the OECD 429 (Local Lymph Node Assay) for skin sensitization potential. Use human epidermal keratinocyte cultures to assess cytotoxicity via MTT assays at concentrations ranging from 0.1–100 µg/mL. For neurotoxicity screening, utilize the NVS_ENZ_hBACE assay to evaluate β-secretase inhibition. Include positive controls (e.g., dibutyl phthalate) and validate results with triplicate runs to minimize variability .
Advanced Research Questions
Q. How can contradictions between in silico predictions and experimental toxicity data for this compound be resolved?
- Methodological Answer : Apply a tiered weight-of-evidence approach. First, validate QSAR predictions (e.g., using the OECD QSAR Toolbox) against structurally analogous esters (e.g., dibutyl sebacate ). If discrepancies persist, conduct follow-up in vitro assays (e.g., Ames test for mutagenicity) or in vivo zebrafish embryo toxicity studies. Use statistical models (e.g., Bayesian networks) to integrate conflicting datasets and identify confounding variables such as impurity profiles or metabolic intermediates .
Q. What methodologies are suitable for predicting the metabolic fate of this compound in biological systems?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling informed by log Kow (octanol-water partition coefficient) and molecular weight to predict absorption and distribution. For metabolism, apply the QSAR model to simulate ester hydrolysis pathways, focusing on hepatic microsomal enzymes (e.g., carboxylesterases). Validate predictions with in vitro hepatocyte incubation studies, analyzing metabolites via LC-MS/MS. Cross-reference with analogs like diisopropyl sebacate to fill data gaps .
Q. How can researchers assess the environmental persistence of this compound under varying microbial conditions?
- Methodological Answer : Conduct biodegradation assays using OECD 301B (Ready Biodegradability Test). Inoculate this compound (10–100 mg/L) with activated sludge or soil microbial consortia and monitor CO₂ evolution over 28 days. For branched-chain degradation analysis, use GC-MS to track metabolite formation (e.g., sebacic acid and hexanol). Compare results to linear-chain analogs (e.g., dioctyl sebacate) to evaluate structural impacts on degradation rates. Statistical analysis (ANOVA) can identify significant differences between microbial communities .
Q. What strategies are recommended for resolving inconsistencies in mechanical property data of this compound-containing polymers?
- Methodological Answer : Standardize testing protocols (e.g., ASTM D638 for tensile strength) across laboratories. Control variables such as polymer curing time, temperature, and plasticizer concentration (e.g., 10–30 wt%). Use dynamic mechanical analysis (DMA) to assess viscoelastic behavior under varying humidity. For data contradictions, apply principal component analysis (PCA) to isolate experimental outliers and identify confounding factors (e.g., crosslinking density) .
Data Analysis & Reproducibility
Q. How should researchers statistically analyze degradation kinetics data for this compound in environmental matrices?
- Methodological Answer : Fit first-order or pseudo-first-order kinetic models to degradation profiles using nonlinear regression (e.g., Levenberg-Marquardt algorithm). Calculate half-lives (t₁/₂) and confidence intervals (95%) via bootstrapping. For microbial degradation studies, use Shannon diversity indices to correlate microbial community shifts with degradation rates. Present data in Arrhenius plots to extrapolate temperature-dependent behavior .
Q. What steps ensure reproducibility in this compound-based material synthesis across research groups?
- Methodological Answer : Publish detailed Supplementary Information (SI) with raw data (e.g., NMR spectra, GC chromatograms) and step-by-step protocols. Use IUPAC nomenclature for all reagents and specify equipment calibration procedures (e.g., GC column temperature accuracy ±0.5°C). Collaborate via open-source platforms (e.g., Zenodo) to share datasets and enable meta-analyses. Peer-review protocols should emphasize cross-lab validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
